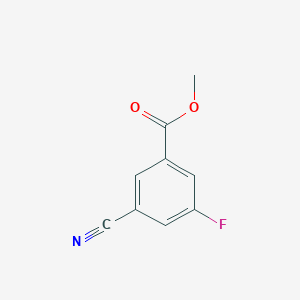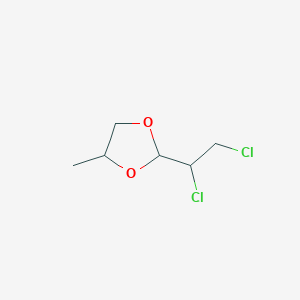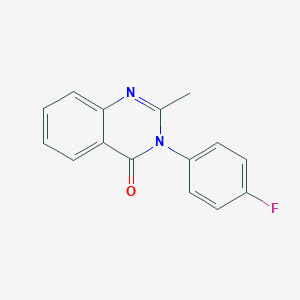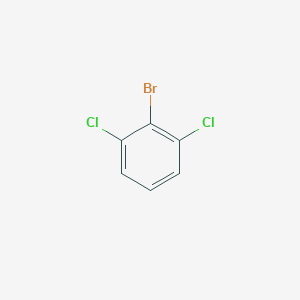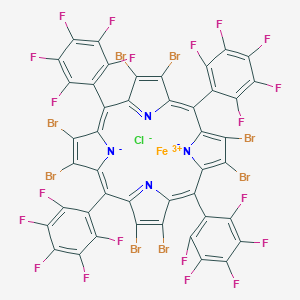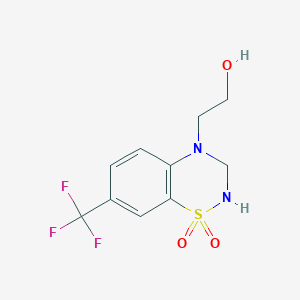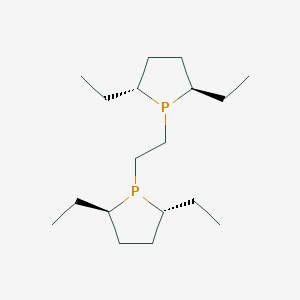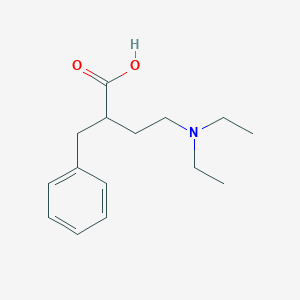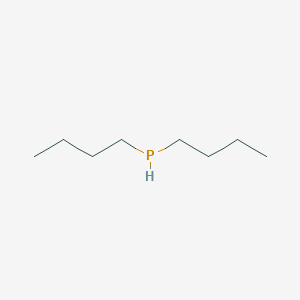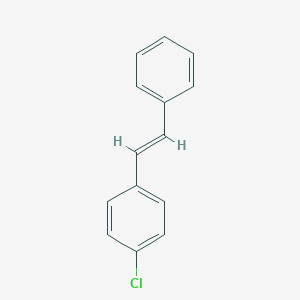
5-硝基吡啶-2-甲醛
概述
描述
5-Nitropyridine-2-carbaldehyde, also known as 5-Nitropyridine-2-carbaldehyde, is a useful research compound. Its molecular formula is C6H4N2O3 and its molecular weight is 152.11 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Nitropyridine-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Nitropyridine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitropyridine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
硝基吡啶的合成
5-硝基吡啶-2-甲醛: 是合成各种硝基吡啶的关键中间体。吡啶衍生物与硝鎓离子反应生成硝基吡啶鎓离子,进一步转化为不同的硝基吡啶。 该过程对于创建具有潜在药物和农用化学品应用的化合物至关重要 .
有机半导体应用
该化合物已被用于合成有机材料,如9-[(5-硝基吡啶-2-氨基乙基)亚氨基甲基]-蒽 (NAMA),该材料表现出半导体性质。 这些材料因其在光电子学和光子学中的应用而重要,它们可以在这些领域改变器件的光学和电气特性 .
光学性质分析
5-硝基吡啶-2-甲醛: 衍生物已被研究其光学性质。 评估光学常数,如吸收系数、光学带隙和折射率,对于开发用于薄膜晶体管和太阳能电池等技术应用的新材料至关重要 .
二极管参数研究
该化合物在二极管参数研究中起着重要作用。 例如,从5-硝基吡啶-2-甲醛合成NAMA可以确定肖特基二极管中的理想因子和势垒高度,这些是电子器件性能的关键参数 .
晶体学研究
晶体学技术利用5-硝基吡啶-2-甲醛衍生物生长单晶体。 然后对这些晶体进行表征,以了解它们的结构和电子性质,这对设计先进材料和分子器件至关重要 .
Hirshfeld 表面分析
该化合物还用于 Hirshfeld 表面分析,以研究晶体结构中的分子间相互作用。 该分析有助于理解分子晶体的堆积和稳定性,这对设计稳健的材料很重要 .
计算化学
在计算化学中,5-硝基吡啶-2-甲醛及其衍生物被建模以预测其行为和性质。 这有助于在实验室合成化合物之前对其进行虚拟筛选,以用于各种应用 .
替代反应
该化合物参与替代反应以生成一系列取代的硝基吡啶。 这些反应对于合成具有特定电子和空间性质的化合物很重要,这些性质可以针对特定应用进行调整 .
属性
IUPAC Name |
5-nitropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-4-5-1-2-6(3-7-5)8(10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHKYBWIGBFSRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569028 | |
| Record name | 5-Nitropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35969-75-6 | |
| Record name | 5-Nitropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitropyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
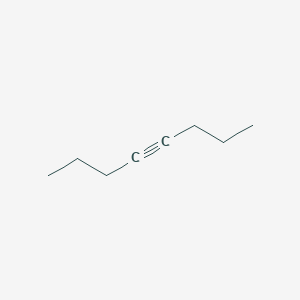
![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)
